N-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide
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Overview
Description
N-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent coupling with cyclopentanecarboxamide. One common method for synthesizing tetrazoles is through the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The phenyl group can be introduced via a Suzuki coupling reaction, and the final step involves the amidation of the phenyl-tetrazole intermediate with cyclopentanecarboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability[3][3].
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition reduces the production of uric acid, which is beneficial in conditions like gout .
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Another tetrazole-based compound with similar enzyme inhibitory properties.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives: These compounds also feature a tetrazole ring and are investigated for their xanthine oxidase inhibitory activity.
Uniqueness
N-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide is unique due to its specific structural features, such as the cyclopentanecarboxamide moiety, which may confer distinct binding properties and biological activities compared to other tetrazole-based compounds .
Properties
Molecular Formula |
C13H15N5O |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C13H15N5O/c19-13(10-4-1-2-5-10)15-11-6-3-7-12(8-11)18-9-14-16-17-18/h3,6-10H,1-2,4-5H2,(H,15,19) |
InChI Key |
JNQMWXMDZDIZIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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